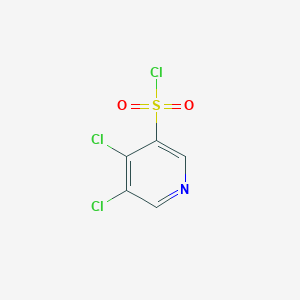

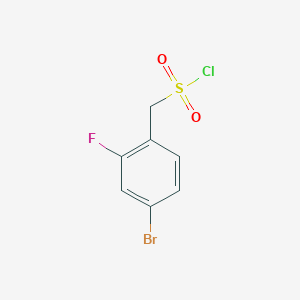

4,5-Dichloropyridine-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

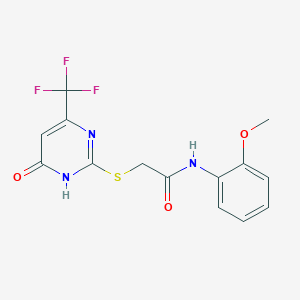

“4,5-Dichloropyridine-3-sulfonyl chloride” is a chemical compound with the molecular formula C5H2Cl3NO2S and a molecular weight of 246.50 g/mol . It is used in various applications in analytical and pharmaceutical industries.

Molecular Structure Analysis

The molecular structure of “4,5-Dichloropyridine-3-sulfonyl chloride” consists of a pyridine ring substituted with two chlorine atoms and a sulfonyl chloride group .Applications De Recherche Scientifique

Synthesis of Hexahydroquinolines

Sulfonic acid-functionalized pyridinium chloride has been synthesized and characterized, demonstrating its utility as a highly efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines through one-pot multi-component condensation. This process highlights the versatility of sulfonic acid-functionalized ionic liquids in promoting chemical reactions under solvent-free conditions, contributing to the development of more sustainable chemical processes (Khazaei et al., 2013).

Antibacterial and Surface Activity

Research into the synthesis of 1,2,4-triazole derivatives, utilizing sulfur and pyridine-based compounds, has demonstrated their potential as biologically active heterocycles with antibacterial properties and as surface-active agents. This underscores the importance of sulfur and pyridine chemistry in the development of new materials with potential applications in medical and industrial fields (El-Sayed, 2006).

Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives

The synthesis and characterization of novel pyrazolo[3,4-b]pyridin-3-ol derivatives, through reactions involving 2,6-dichloro-4-methylnicotinonitrile, illustrate the ongoing exploration of pyridine and sulfone chemistry for the development of compounds with potential pharmacological applications. X-ray crystal structure and computational studies of these derivatives provide valuable insights into their chemical properties and potential uses (Shen et al., 2014).

Catalysis for Tetrahydrobenzo[a]-xanthen-11-ones Synthesis

The novel ionic liquid sulfonic acid-functionalized pyridinium chloride has shown efficacy as a catalyst for the synthesis of tetrahydrobenzo[a]-xanthen-11-ones, indicating its broad applicability in facilitating chemical reactions. This research contributes to the field of catalysis, offering a sustainable and efficient approach for synthesizing complex organic compounds (Moosavi‐Zare et al., 2013).

Antioxidant Activity of Dihydropyridine Analogs

The synthesis and biological evaluation of dihydropyridine analogs have highlighted their potent antioxidant activities, suggesting their potential therapeutic applications in treating diseases associated with oxidative stress. Molecular docking and in silico ADMET properties further validate their promise as drug candidates (Sudhana & Jangampalli Adi, 2019).

Propriétés

IUPAC Name |

4,5-dichloropyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXHGORYRFDXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloropyridine-3-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)

![2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571951.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)

![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)

![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)

![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)

![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)

![[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2571969.png)